Aclucinomycin A

Cardiotoxicity Anthracycline Safety Preclinical Toxicology

Aclacinomycin A (also known as aclarubicin) is a second-generation anthracycline antineoplastic antibiotic produced by fermentation of Streptomyces galilaeus. Unlike first-generation anthracyclines such as doxorubicin and daunorubicin, aclacinomycin A contains a trisaccharide chain (L-rhodosamine, 2-deoxy-L-fucose, and L-cinerulose A) linked to the aklavinone aglycone, which distinguishes it structurally from most anthracyclines that contain only one or two sugar moieties.

Molecular Formula C42H53NO15
Molecular Weight 811.9 g/mol
CAS No. 79617-46-2
Cat. No. B1211687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAclucinomycin A
CAS79617-46-2
SynonymsAclacin
Aclacinomycin A
Aclaplastin
Aclarubicin
MA 144A1
MA-144A1
MA144A1
NSC 208734
NSC-208734
NSC208734
Molecular FormulaC42H53NO15
Molecular Weight811.9 g/mol
Structural Identifiers
SMILESCCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O
InChIInChI=1S/C42H53NO15/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3/t18?,19?,20?,24?,27?,28-,29?,30?,31?,35-,39?,40?,42+/m0/s1
InChIKeyUSZYSDMBJDPRIF-XCKHQVGJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aclacinomycin A (CAS 79617-46-2): Anthracycline Antineoplastic Antibiotic with Differentiated Topoisomerase Inhibition Profile


Aclacinomycin A (also known as aclarubicin) is a second-generation anthracycline antineoplastic antibiotic produced by fermentation of Streptomyces galilaeus [1]. Unlike first-generation anthracyclines such as doxorubicin and daunorubicin, aclacinomycin A contains a trisaccharide chain (L-rhodosamine, 2-deoxy-L-fucose, and L-cinerulose A) linked to the aklavinone aglycone, which distinguishes it structurally from most anthracyclines that contain only one or two sugar moieties [2]. It functions as a catalytic inhibitor of topoisomerase II rather than a topoisomerase poison, and also stabilizes topoisomerase I covalent complexes, representing a novel class of combined topoisomerase I/II inhibitor [3]. It is clinically approved in Japan and China for the treatment of acute myeloid leukemia and has been evaluated in lymphomas and solid tumors [4].

Aclacinomycin A Cannot Be Substituted by Generic Anthracyclines: Evidence-Based Differentiation for Procurement Decisions


Generic substitution among anthracyclines is scientifically unsound due to fundamental mechanistic and toxicological differences. While most clinically used anthracyclines (doxorubicin, daunorubicin, epirubicin, idarubicin) act as topoisomerase II poisons that stabilize DNA-cleavable complexes leading to double-strand breaks and dose-limiting cardiotoxicity, aclacinomycin A functions as a catalytic inhibitor of topoisomerase II and also stabilizes topoisomerase I covalent complexes, yielding a distinct DNA damage profile [1]. This mechanistic divergence translates directly into quantifiable differences in cardiotoxicity, with aclacinomycin A demonstrating >10-fold lower acute cardiotoxicity than adriamycin in hamster models [2]. Furthermore, aclacinomycin A induces significantly less DNA damage than classical anthracyclines while maintaining equivalent immunogenic cell death (ICD) induction [3]. Cross-resistance between aclacinomycin A and other anthracyclines is incomplete, with distinct resistance profiles observed in yeast and mammalian systems overexpressing topoisomerase II [4]. Substitution without considering these quantifiable differences risks compromising therapeutic index, altering safety profiles, and invalidating experimental reproducibility.

Aclacinomycin A (CAS 79617-46-2) Quantitative Comparative Evidence: Procurement-Relevant Differentiation Data


Aclacinomycin A Demonstrates >10-Fold Lower Acute Cardiotoxicity Than Adriamycin in Hamster Model

In a direct comparative study evaluating acute cardiotoxicity in hamsters, aclacinomycin A exhibited more than 10-fold lower cardiotoxicity compared to adriamycin (doxorubicin), measured by electrocardiographic changes and histopathological examination of myocardial tissue [1]. This finding is corroborated by preclinical studies that established aclacinomycin A produces substantially less cardiotoxicity than other anthracyclines while maintaining approximately equivalent antitumor activity [2]. Clinically, congestive cardiomyopathy was uncommon in patients treated with aclacinomycin A despite prior anthracycline exposure [2].

Cardiotoxicity Anthracycline Safety Preclinical Toxicology

Aclacinomycin A Functions as Topoisomerase II Catalytic Inhibitor, Not Topoisomerase Poison, in Distinction to Doxorubicin and Daunorubicin

Aclacinomycin A is mechanistically distinct from most clinically used anthracyclines. While doxorubicin, daunorubicin, epirubicin, and idarubicin act as topoisomerase II poisons that stabilize the DNA-cleavable complex, aclacinomycin A functions as a catalytic inhibitor that interferes with the binding between DNA and topoisomerase II without stabilizing cleavable complexes [1]. Yeast overexpression of topoisomerase II confers resistance to aclacinomycin A, confirming it is a catalytic inhibitor of topoisomerase II in vivo [2]. Additionally, aclacinomycin A stabilizes topoisomerase I covalent complexes, representing a novel class of combined topoisomerase I/II inhibitor, whereas doxorubicin and daunorubicin lack significant topoisomerase I inhibitory activity at biologically relevant concentrations [2].

Topoisomerase Inhibition Mechanism of Action DNA Damage Profile

Aclacinomycin A Exhibits Significant Oral Antitumor Activity in Leukemia L-1210 Model, Unlike Doxorubicin and Daunorubicin

In a comparative in vivo study of antitumor activity against leukemia L-1210, aclacinomycin A demonstrated significant antitumor efficacy when administered orally, with a degree of inhibition comparable to intraperitoneal administration [1]. In contrast, adriamycin (doxorubicin) and daunomycin (daunorubicin) lack clinically meaningful oral bioavailability and require intravenous administration [2]. Aclacinomycin A showed the strongest activity in inhibiting leukemia L-1210 among 14 anthracycline compounds evaluated, with lower toxicity than all other analogs tested [1]. In solid sarcoma-180 and lymphosarcoma 6C3HED models, aclacinomycin A achieved inhibition almost equivalent to adriamycin and daunomycin, though the optimal dose was approximately twice that of adriamycin [1].

Oral Bioavailability Leukemia L-1210 In Vivo Antitumor Activity

Aclacinomycin A Induces Equivalent Immunogenic Cell Death (ICD) to Doxorubicin with Significantly Reduced DNA Damage

In a 2025 comparative study, aclacinomycin A induced much less DNA damage than classical anthracyclines (doxorubicin, daunorubicin, epirubicin, idarubicin, and the anthracene mitoxantrone) while being equally effective in inhibiting DNA-to-RNA transcription and in eliciting immunogenic stress in malignant cells [1]. Aclacinomycin A was at least as potent as other anthracyclines in inducing immunogenic cell death (ICD), a key mechanism for efficient chemotherapeutic response. The compound lacks the DNA damage-associated cardiotoxicity that is dose-limiting for classical anthracyclines [1]. This dissociation of antitumor immunogenicity from genotoxic damage is not observed with doxorubicin or daunorubicin, where ICD induction is coupled to DNA double-strand break formation.

Immunogenic Cell Death DNA Damage Immuno-Oncology

Aclacinomycin A Demonstrates Cytotoxic IC50 Values of 0.27-0.62 μM Against Human Solid Tumor Cell Lines

Aclacinomycin A exhibits potent cytotoxic activity against multiple human solid tumor cell lines, with IC50 values of 0.27 μM in A549 (lung carcinoma), 0.32 μM in HepG2 (hepatocellular carcinoma), and 0.62 μM in MCF-7 (breast adenocarcinoma) cells [1]. The compound induces cell apoptosis in these cell lines, with the mode of cell death shifting to necrosis when incubation time is prolonged. This activity is mediated through increased activation of both caspase-3 and caspase-8, leading to PARP activation [1]. These IC50 values provide a quantitative baseline for in vitro sensitivity profiling across different tumor histologies.

Cytotoxicity Solid Tumor IC50

Aclacinomycin A Inhibits 20S Proteasome Chymotrypsin-like Activity with IC50 of 52 μM, a Target Not Engaged by Doxorubicin

Aclacinomycin A inhibits the degradation of ubiquitinated proteins in rabbit reticulocyte lysates with an IC50 of 52 μM, through selective inhibition of the chymotrypsin-like activity of the 20S proteasome [1]. Importantly, aclacinomycin A does not prevent ubiquitination itself but acts downstream by inhibiting ubiquitin-ATP-dependent proteolysis after ubiquitin conjugation to proteins [2]. This proteasome inhibitory activity is not shared by doxorubicin or daunorubicin, which lack significant 20S proteasome engagement at comparable concentrations [1]. The proteasome inhibition represents a secondary mechanism distinct from topoisomerase inhibition.

Proteasome Inhibition Ubiquitin-Proteasome Pathway Chymotrypsin-like Activity

Aclacinomycin A (CAS 79617-46-2) Evidence-Supported Research and Industrial Application Scenarios


Studies Requiring Anthracycline Activity with Reduced Cardiotoxicity or Expanded Therapeutic Window

Aclacinomycin A is the anthracycline of choice for preclinical and clinical investigations where cumulative cardiotoxicity is a limiting factor. With acute cardiotoxicity >10-fold lower than adriamycin in hamster models [1] and a catalytic topoisomerase II inhibition mechanism that avoids the double-strand DNA breaks associated with dose-limiting cardiomyopathy [2], this compound enables higher cumulative dosing or combination with other cardiotoxic agents. This profile is particularly relevant for leukemia and lymphoma models where anthracycline efficacy is required but cardiotoxicity would otherwise restrict study duration or dose intensity.

Oral Administration Studies in Murine Leukemia Models Requiring Non-Parenteral Dosing

For experimental designs requiring oral administration of an anthracycline antineoplastic agent, aclacinomycin A is uniquely suitable. Unlike doxorubicin and daunorubicin, which lack clinically meaningful oral bioavailability and require intravenous or intraperitoneal administration [1], aclacinomycin A demonstrates significant oral antitumor activity against leukemia L-1210 [1]. This enables alternative dosing schedules, reduces procedural burden in longitudinal murine studies, and facilitates research into oral anthracycline formulations or combination regimens where repeated parenteral dosing is technically prohibitive.

Immuno-Oncology Research Investigating Immunogenic Cell Death Independent of DNA Damage

Aclacinomycin A enables investigations of immunogenic cell death (ICD) induction without the confounding variable of extensive DNA damage that accompanies classical anthracyclines. The compound is at least as potent as doxorubicin in inducing ICD while producing significantly reduced DNA damage and lacking DNA damage-associated cardiotoxicity [1]. This unique dissociation of immunogenicity from genotoxicity makes aclacinomycin A the appropriate selection for studies examining anthracycline-immune checkpoint inhibitor combinations, ICD mechanisms in the absence of robust DNA damage signaling, or therapeutic strategies that require preservation of immune effector function without cumulative genomic instability.

Dual Topoisomerase I/II Inhibition Studies Requiring Catalytic Rather Than Poison Mechanism

For research focused on topoisomerase biology or anticancer drug mechanisms, aclacinomycin A provides a tool compound with a distinct dual-inhibitor profile: it acts as a catalytic inhibitor of topoisomerase II and a stabilizer of topoisomerase I covalent complexes [1]. This differs fundamentally from topoisomerase II poisons (doxorubicin, daunorubicin, etoposide) and pure topoisomerase I poisons (camptothecin, irinotecan). Researchers investigating synergistic or antagonistic interactions between different topoisomerase-targeting agents, or studying the biological consequences of catalytic inhibition versus poison mechanisms, should select aclacinomycin A as the reference catalytic inhibitor with combined topoisomerase I/II activity.

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